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Compound of Interest

Compound Name: 4-(4-Methoxyphenoxy)piperidine

Cat. No.: B061072

This guide provides a comparative analysis of a series of chiral 1-[w-(4-chlorophenoxy)alkyl]-4-
methylpiperidines, focusing on their in vitro biological evaluation at sigma-1 (01), sigma-2 (02),
and sterol A8-A7 isomerase (Sl) sites. The data presented is derived from key research in the
field, offering a valuable resource for researchers, scientists, and professionals in drug
development.

Quantitative Data Summary

The binding affinities of the synthesized chiral 1-[w-(4-chlorophenoxy)alkyl]-4-methylpiperidines
and their corresponding achiral analogs were determined using in vitro radioligand binding
assays. The results, presented as inhibition constants (Ki), are summarized in the tables below.

Binding Affinity at o1 and o2 Receptors and Sterol A3-A7
Isomerase Sites

The following table outlines the binding affinities (Ki, in nM) of the studied compounds for o1,
02, and Sl binding sites. Lower Ki values indicate higher binding affinity.
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Chiral

Compo Enantio Ki (nM) Ki (nM) Ki (nM)
und R : Cen-tc?r mer o1 02 SI
Position
12 H 1 - - 1.58 213 4.3
(R)-13 CHs 1 1 (R) 1.10 251 11.2
(S)-13 CHs 1 1 (S) 0.96 321 13.5
15 H 2 - - 0.50 25 1.8
(R)-14 CHs 2 1 (R) 0.58 3.2 1.9
(S)-14 CHs 2 1 (S) 0.54 3.0 2.1
(R)-16 CHs 2 2" (R) 0.60 35 2.2
(S)-16 CHs 2 2' (S) 0.52 3.1 2.0
(R)-17 CHs 1 2' (R) 0.78 175 5.4
(S)-17 CHs 1 2' (S) 0.34 186 3.9
(R)-18 CHs 2 3 (R) 0.48 2.8 1.7
(S)-18 CHs 2 3 (S) 0.45 2.6 1.6

Data sourced from Berardi et al., J. Med. Chem. 2003, 46 (11), 2117-2124.[1][2]

Selectivity Profiles

The selectivity of the compounds for the o1 receptor over the o2 receptor and the Sl site is a
critical parameter for potential therapeutic applications. The following table presents the
selectivity ratios calculated from the Ki values.
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Compound Enantiomer Gzlr:n Selectivity Sllcf1 Selectivity
Ratio Ratio

12 - 135 2.7
(R)-13 (R) 228 10.2
(S)-13 (S) 334 14.1
15 - 5 3.6
(R)-14 (R) 5.5 33
(5)-14 (S) 5.6 3.9
(R)-16 (R) 5.8 3.7
(S)-16 (S) 6.0 3.8
(R)-17 (R) 224 6.9
(S)-17 (S) 547 11.5
(R)-18 (R) 5.8 3.5
(S)-18 (S) 5.8 3.6

Data sourced from Berardi et al., J. Med. Chem. 2003, 46 (11), 2117-2124.[1][2]

Experimental Protocols

The biological evaluation of the chiral 1-[w-(4-chlorophenoxy)alkyl]-4-methylpiperidines was
conducted through in vitro radioligand binding assays to determine their affinity for o1, o2, and
Sl sites.[1][2]

Radioligand Binding Assays

Sigma-1 (01) Receptor Binding Assay:
o Radioligand:--INVALID-LINK---pentazocine

» Tissue Preparation: Membranes from guinea pig brain were used.
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e Incubation: The assay was carried out in a Tris-HCI buffer (50 mM, pH 7.4) at 37°C for 150
minutes.

» Non-specific Binding Determination: Non-specific binding was determined in the presence of
10 pM haloperidol.

o Data Analysis: The inhibition constants (Ki) were calculated from the ICso values using the
Cheng-Prusoff equation.

Sigma-2 (02) Receptor Binding Assay:
o Radioligand: [3H]di-o-tolylguanidine (DTG)
o Tissue Preparation: Membranes from rat liver were utilized.

e Incubation: The incubation was performed in a Tris-HCI buffer (50 mM, pH 7.4) at 25°C for
120 minutes. To mask the o1 sites, 1 uM of (+)-pentazocine was included in the assay
mixture.

e Non-specific Binding Determination: Non-specific binding was measured in the presence of
10 pM haloperidol.

o Data Analysis: Ki values were determined from the ICso values using the Cheng-Prusoff
equation.

Sterol A8-A7 Isomerase (Sl) Binding Assay:
» Radioligand: [3H]ifenprodil
» Tissue Preparation: Rat liver microsomes were used as the source of the Sl enzyme.

¢ Incubation: The assay was conducted in a potassium phosphate buffer (100 mM, pH 7.4) at
30°C for 60 minutes.

» Non-specific Binding Determination: Non-specific binding was defined in the presence of 10
MM tamoxifen.
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o Data Analysis: The Ki values were calculated from the ICso values using the Cheng-Prusoff
equation.

Experimental Workflow

The overall process for the synthesis and biological evaluation of the chiral 1-[w-(4-
chlorophenoxy)alkyl]-4-methylpiperidines is depicted in the following workflow diagram.

Chemical Synthesis

Synthesis of Racemic
1-[w-(4-Chlorophenoxy)alkyl]-4-methylpiperidines

:

Chiral Separation of Enantiomers

:

Purification and Characterization
(NMR, MS)

Y

o1 Receptor Binding Assay o2 Receptor Binding Assay Sterol Isomerase Binding Assay
(3H-pentazocine) ([BH]DTG + (+)-pentazocine) ([3H]ifenprodil)

Data Analysis
\ J

P Determination of ICso Values -

:

Calculation of Ki Values
(Cheng-Prusoff Equation)

:

Structure-Activity Relationship (SAR)
and Selectivity Analysis
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Caption: Workflow for the synthesis and biological evaluation of chiral piperidines.

Conclusion

The biological evaluation of this series of chiral 1-[w-(4-chlorophenoxy)alkyl]-4-
methylpiperidines reveals significant findings regarding their affinity and selectivity for sigma
receptors and sterol isomerase. Notably, the chirality introduced by a methyl substitution in the
alkyl chain influenced the binding affinities, with the (S)-enantiomers generally showing slightly
higher affinity for the o1 receptor.[1][2]

A key finding is that a shorter oxyethylenic chain was beneficial for increasing o1 selectivity.[1]
[2] The compound (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine, designated
as (-)-(S)-17, exhibited the highest affinity for the o1 receptor (Ki = 0.34 nM) and the most
remarkable selectivity over the o2 site (547-fold).[1][2] This compound also displayed moderate
selectivity for the o1 receptor relative to the Sl site (11-fold).[1][2]

These findings underscore the importance of stereochemistry in the design of selective sigma
receptor ligands and provide a valuable dataset for further drug development efforts targeting
these receptors for potential therapeutic interventions in CNS disorders and neuropathies.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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